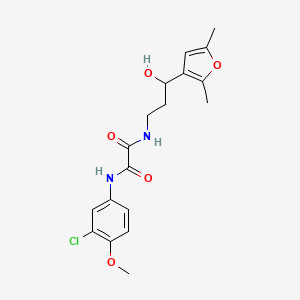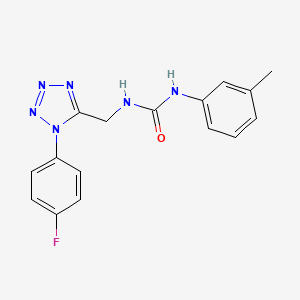
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound binds to the enzyme through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the downstream cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell lines and animal models. Additionally, the compound has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and animals in experiments.
将来の方向性
There are several future directions for the research on 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. One potential direction is the development of novel drugs based on the structure of this compound. The potent inhibitory activity of this compound against various enzymes makes it a promising lead compound for drug development. Another direction is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should also be explored.
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various cellular processes. Further research is needed to fully understand the potential of this compound and its derivatives for drug development and therapeutic applications.
合成法
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the reaction of 4-fluorobenzyl azide with m-tolyl isocyanate in the presence of copper (I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent inhibitory activity against a wide range of enzymes, including protein kinase C (PKC), Janus kinase 2 (JAK2), and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-3-2-4-13(9-11)19-16(24)18-10-15-20-21-22-23(15)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUTHPPDWDWNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

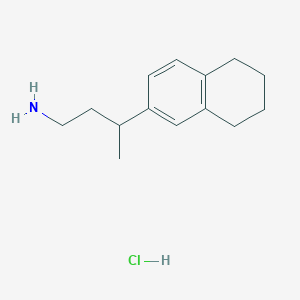
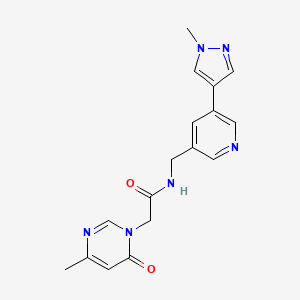
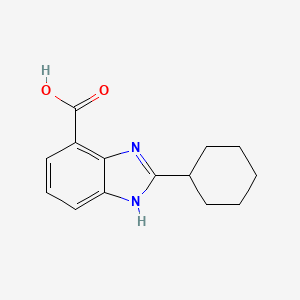
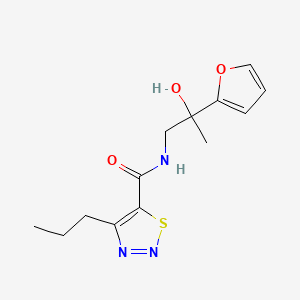
![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)

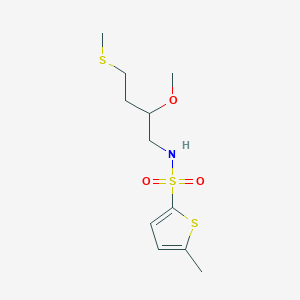
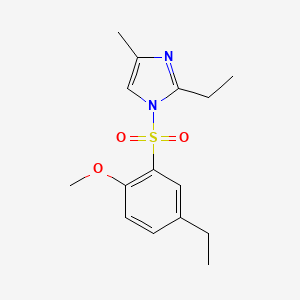
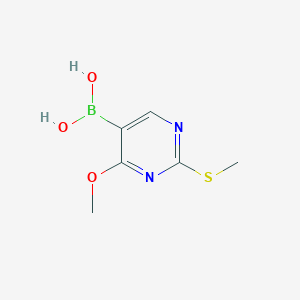
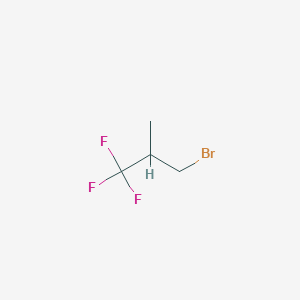
![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)
